![molecular formula C26H23BrClOP B14322361 Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide CAS No. 110463-12-2](/img/structure/B14322361.png)
Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. The specific structure of this compound includes a 4-chloro-3-methoxyphenyl group, a methyl group, and three phenyl groups attached to the phosphorus atom, with bromide as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium salts typically involves the alkylation of triphenylphosphine with an appropriate alkyl halide. For Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide, the reaction can be carried out by reacting triphenylphosphine with 4-chloro-3-methoxybenzyl bromide under mild conditions. The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of phosphonium salts often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as column chromatography and recrystallization are commonly employed.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the phosphorus center.
Wittig Reactions: The compound can be used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles for substitution reactions include hydroxide, cyanide, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids can oxidize the phosphorus center.
Bases: Strong bases like butyl lithium are used in the formation of ylides for Wittig reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Alkenes: Wittig reactions yield alkenes as the major products.
Wissenschaftliche Forschungsanwendungen
Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antineoplastic properties and potential use in cancer therapy.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide involves its ability to form stable ylides, which are key intermediates in Wittig reactions. The phosphorus atom in the compound can stabilize negative charges, allowing it to participate in various chemical transformations. In biological systems, the compound can interact with cellular components, potentially disrupting cellular processes and leading to its antineoplastic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar structure but with a methyl group instead of the 4-chloro-3-methoxyphenyl group.
Methoxymethyl-triphenylphosphonium Chloride: Contains a methoxymethyl group instead of the 4-chloro-3-methoxyphenyl group.
Uniqueness
Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide is unique due to the presence of the 4-chloro-3-methoxyphenyl group, which can impart specific chemical and biological properties. This structural feature may enhance its reactivity in certain chemical reactions and its potential efficacy in biological applications.
Eigenschaften
CAS-Nummer |
110463-12-2 |
|---|---|
Molekularformel |
C26H23BrClOP |
Molekulargewicht |
497.8 g/mol |
IUPAC-Name |
(4-chloro-3-methoxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H23ClOP.BrH/c1-28-26-19-21(17-18-25(26)27)20-29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-19H,20H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
TZCNMIYOZPTANV-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


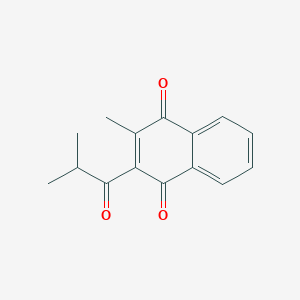


![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
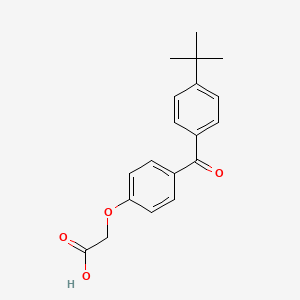
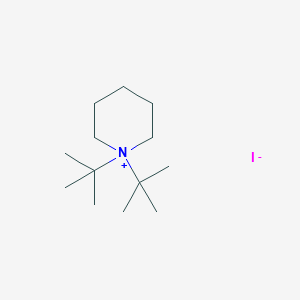
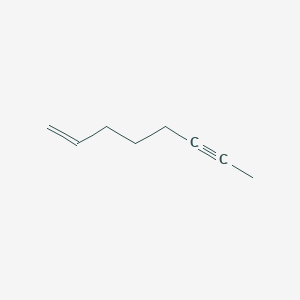
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)
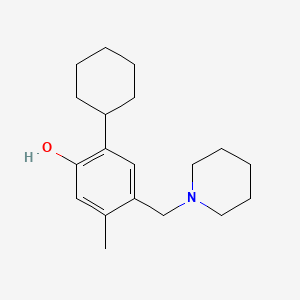


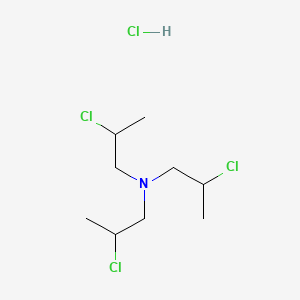
![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
